molecular formula C16H11ClN2O B2893160 2-(4-chlorophenyl)-4H-chromeno[4,3-c]pyrazole CAS No. 204377-14-0

2-(4-chlorophenyl)-4H-chromeno[4,3-c]pyrazole

Cat. No.: B2893160
CAS No.: 204377-14-0
M. Wt: 282.73
InChI Key: YECFFCDHBBBAOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-4H-chromeno[4,3-c]pyrazole (CAS 204377-14-0) is a high-purity chemical compound supplied for research and development purposes. This compound belongs to the chromenopyrazole class, a scaffold of significant interest in medicinal chemistry due to its diverse biological potential. Chromeno[4,3-c]pyrazole derivatives are recognized as versatile precursors and key structural motifs in the synthesis of novel bioactive molecules . The synthesis of this compound and its analogues can be achieved through efficient methods, including microwave-assisted and Zn[l-proline]2 catalyzed tandem cyclization under solvent-free conditions, which offers advantages in yield and reaction time . Researchers are actively exploring chromeno-pyrazole hybrids for their broad pharmacological profiles. Literature indicates that related structures have been investigated for various activities, including serving as potential kinase inhibitors and exhibiting antioxidant properties . The integration of the pyrazole ring, a privileged structure in FDA-approved drugs, with the chromene core makes this compound a valuable building block for developing new therapeutic agents and biochemical probes . This product is intended for research use in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(4-chlorophenyl)-4H-chromeno[4,3-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O/c17-12-5-7-13(8-6-12)19-9-11-10-20-15-4-2-1-3-14(15)16(11)18-19/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECFFCDHBBBAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN(N=C2C3=CC=CC=C3O1)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The most efficient method for synthesizing 2-(4-chlorophenyl)-4H-chromeno[4,3-c]pyrazole employs a Vilsmeier reagent derived from bis(trichloromethyl) carbonate (BTC) and dimethylformamide (DMF). This approach circumvents traditional phosphorus oxychloride (POCl₃), reducing environmental toxicity.

Synthetic Pathway :

  • Flavanone-4-Arylhydrazone Precursor : Flavanone derivatives react with 4-chlorophenylhydrazine in ethanol under acidic conditions to form flavanone-4-arylhydrazones.
  • Cyclization : The hydrazone intermediate undergoes cyclization with BTC/DMF at 60°C for 4 hours, yielding the target chromeno[4,3-c]pyrazole.

Optimization Insights :

  • Solvent Screening : DMF outperformed dichloroethane, acetonitrile, and chlorobenzene due to superior reagent solubility.
  • BTC Stoichiometry : A substrate/BTC/DMF ratio of 1:2:3 achieved optimal yields (Table 1).
  • Temperature : Reactions below 60°C resulted in incomplete cyclization, while higher temperatures caused decomposition.

Table 1. Optimization of BTC/DMF Conditions for this compound Synthesis

Entry BTC Equiv. DMF Equiv. Solvent Temp (°C) Yield (%)
1 1 2 DMF 60 48
2 2 3 DMF 60 62
3 3 4 DMF 60 60
4 2 3 ClC₆H₅ 60 55

Substrate Scope and Limitations

The protocol accommodates varied substituents on the flavanone and arylhydrazine precursors (Table 2). Electron-donating groups (e.g., methoxy) marginally enhance yields, while electron-withdrawing substituents (e.g., chloro) introduce steric challenges, reducing efficiency.

Table 2. Substrate Variation and Corresponding Yields

Entry R₁ R₂ R₃ Yield (%)
1 H H H 62
2 H 3,4-(CH₃)₂ H 65
3 H 4-OCH₃ H 63
4 H 4-Cl H 60

Challenges :

  • Steric Hindrance : Bulky substituents at R₃ (e.g., Cl) reduce yields to ~20% due to impaired cyclization.
  • Sensitivity : Prolonged heating (>6 hours) leads to decomposition, necessitating strict temperature control.

Alternative Synthesis Strategies

Green Chemistry Approaches

Q-tube-assisted cyclocondensation, successful for thiochromeno[4,3-b]pyridines, offers a high-pressure, solvent-minimized route. Adapting this method with (thio)chroman-4-ones and arylhydrazonals may enable sustainable synthesis.

Physicochemical Properties

This compound (C₁₆H₁₁ClN₂O) exhibits:

  • Melting Point : 202–203°C
  • Boiling Point : 466.3±38.0°C (predicted)
  • Density : 1.36±0.1 g/cm³
  • pKa : -0.51±0.20

Characterization via ¹H-NMR (CDCl₃) reveals aromatic proton signals at δ 7.93–7.38 ppm, confirming the fused aromatic system.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-4H-chromeno[4,3-c]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound "2-(4-chlorophenyl)-4H-chromeno[4,3-c]pyrazole" and its derivatives have shown promise in various scientific research applications, particularly in the development of kinase inhibitors and anticancer agents .

Anti-Glioma Activity:

  • A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and evaluated for their ability to inhibit kinases and demonstrate anticancer activity against glioblastoma cells derived from patients .
  • Compound 4j exhibited promising glioma growth inhibitory properties, demonstrating low micromolar activity against kinase AKT2/PKBβ .
  • AKT2 is an oncogenic kinase that has a major role in cancers, including glioma .
  • Compound 4j inhibited the formation of 3D neurospheres in primary patient-derived glioma stem cells and exhibited potent EC50 against glioblastoma cell lines .
  • 4j exhibited significantly less cytotoxicity against non-cancerous cells, even at concentrations four to five times higher than those effective against glioma cells .

Structural and Functional Context:

  • N-phenyl substituted pyrazole and pyran-containing heterocycles have displayed anti-glioma activity in U87MG, C6, U87, and U251 cells .
  • The presence of a chlorine group in three out of six heterocycles suggests its importance for anti-glioma activity .
  • N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole derivatives were synthesized, with compound 4j identified as a kinase inhibitor with anti-glioma activity .

AKT2/PKBβ Inhibition:

  • Compound 4j demonstrated inhibitory activity towards AKT2/PKBβ .
  • AKT2 signaling is commonly dysregulated in cancers, including glioma .
  • Bioinformatic analysis revealed that AKT2 mRNA is highly expressed in low-grade glioma and correlates with poorer patient survival .
  • In silico analysis of single-cell RNA sequencing data from glioma tumors indicated that AKT2 expression is highest in malignant tumor cells compared to immune and stromal populations .

Further Research and Development:

  • Further studies are required to optimize and evaluate pyrano[2,3-c]pyrazoles to establish their clinical relevance .
  • Compound 4j requires medicinal chemistry optimization to improve blood-brain barrier penetration, kinetic solubility, and topological polar surface area .
  • Future work will involve structure-activity relationship-driven drug development to create pyranopyrazoles as viable anticancer drugs .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-4H-chromeno[4,3-c]pyrazole involves its interaction with various molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating biological pathways. For instance, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Chromeno-Fused Heterocycles

2.1.1 4H-Chromeno[4,3-c]isothiazole Derivatives

  • Example: Methyl 4-oxo-4H-chromeno[4,3-c]isothiazole-3-carboxylate () Synthesis: Microwave-assisted decarboxylation of oxathiazolone with DMAD in ethyl acetate (65–89% yields). Key Difference: Replacing pyrazole with isothiazole introduces a sulfur atom, altering electronic properties and bioavailability. This compound lacks the 4-chlorophenyl group, reducing lipophilicity compared to the target compound .

2.1.2 4H-Chromeno[4,3-c]isoxazol-4-one

  • Synthesis : Thermal cyclization of 4-azido-3-coumarin carboxaldehyde (82% yield) ().

2.1.3 Benzothiopyrano[4,3-c]pyrazol-3(2H)-one

  • Example: 2-(4-Chlorophenyl)-4-methyl[1]benzothiopyrano[4,3-c]pyrazol-3(2H)-one ()

Pyrano-Pyrazole Isomers

2.2.1 Pyrano[2,3-c]pyrazole Derivatives

  • Example: N-(4-Chlorophenyl)pyrano[2,3-c]pyrazole () Activity: Exhibits AKT2/PKBβ kinase inhibition (IC50 = 1.2 µM) and anti-glioma effects in 3D neurosphere models. Key Difference: The [2,3-c] fusion alters ring strain and substituent orientation, enhancing kinase binding compared to the [4,3-c] isomer .

2.2.2 Pyrano[3,2-c]chromene Derivatives

  • Example: 4-Aryl-4H-pyrano[3,2-c]chromene () Activity: Broad-spectrum antimicrobial activity against S. aureus and C. albicans. Key Difference: Absence of the pyrazole ring reduces heteroatom interactions, lowering target specificity .

Substituent Effects: Chlorophenyl vs. Other Groups

2.3.1 1-(4-Methoxybenzyl)chromeno[2,3-c]pyrazol-4(1H)-one (7c)

  • Synthesis : 48% yield via condensation of 4-(o-fluorobenzoyl)pyrazolone ().
  • Key Difference : Methoxybenzyl substituent increases steric hindrance, reducing membrane permeability compared to the 4-chlorophenyl group .

2.3.2 (2-Chlorophenyl)-3-methylchromeno[2,3-c]pyrazol-4(1H)-one

Data Tables

Key Findings and Contradictions

  • Synthetic Yields: Chromeno[4,3-c]pyrazoles generally exhibit moderate yields (48–75%), while isothiazole derivatives achieve higher yields (65–89%) due to microwave optimization .
  • Activity vs. Structure: Para-chlorophenyl substituents enhance lipophilicity and target engagement compared to methoxy or ortho-chloro groups . However, pyrano[2,3-c]pyrazoles show superior kinase inhibition despite structural similarity to chromeno[4,3-c]pyrazoles, suggesting fusion position critically impacts bioactivity .

Biological Activity

2-(4-Chlorophenyl)-4H-chromeno[4,3-c]pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural combination of chromene and pyrazole moieties, which contributes to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound's structure is characterized by:

  • Chromene Moiety : This contributes to its electronic properties and biological interactions.
  • Pyrazole Moiety : Known for its role in various biological activities, including anticancer and antimicrobial effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets.

  • Enzyme Inhibition : Molecular docking studies indicate that the compound can bind to active sites of enzymes, modulating their activity.
  • Kinase Inhibition : Notably, it has been shown to inhibit AKT2/PKBβ, a critical player in oncogenic signaling pathways associated with glioma malignancy .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties:

  • Inhibition of Glioma Cells : Compound 4j (a derivative) demonstrated potent inhibitory effects against glioblastoma cell lines and primary patient-derived glioma stem cells. It inhibited 3D neurosphere formation while being relatively nontoxic to non-cancerous cells .
  • Mechanism : The compound's ability to inhibit AKT signaling is crucial for its antitumor efficacy, correlating with reduced glioma malignancy and improved patient survival outcomes.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • In vitro Studies : Various derivatives have been tested against bacterial and fungal strains, demonstrating moderate to good activity .
  • Potential Applications : Its effectiveness against pathogens could lead to the development of new antimicrobial therapies.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is under investigation:

  • Biological Pathways : It may modulate inflammatory pathways through enzyme inhibition, although specific mechanisms are still being elucidated .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antitumor ActivityCompound 4j inhibited glioma growth in vitro and showed low cytotoxicity in non-cancerous cells .
Study 2Antimicrobial ActivityDerivatives exhibited moderate to good antibacterial and antifungal activity in various assays .
Study 3Molecular DockingDemonstrated binding affinity for AKT2/PKBβ, indicating potential as a therapeutic agent in cancer treatment .

Q & A

Q. What are the established synthetic routes for 2-(4-chlorophenyl)-4H-chromeno[4,3-c]pyrazole?

The compound is typically synthesized via cyclization of pyrazole-4-carbaldehyde derivatives. For example, 3-(2-hydroxy-substituted phenyl)-1-aryl-1H-pyrazole-4-carbaldehydes undergo acid-catalyzed cyclization in ethanol with HCl or H₂SO₄ to yield chromenopyrazole derivatives . Key reagents include aromatic aldehydes and heterocyclic precursors, with reaction conditions optimized for temperature (70–100°C) and solvent polarity. Yield optimization often requires iterative adjustments to acid catalyst concentration (5–10 mol%) .

Q. How is structural characterization performed for this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyrazole and chromene ring systems. For instance, ¹H NMR signals at δ 6.8–8.2 ppm confirm aromatic protons, while coupling constants (J = 8–10 Hz) validate the fused chromene-pyrazole system . High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with electrospray ionization (ES+) provides molecular weight confirmation (e.g., m/z 320–350) . X-ray crystallography, as applied to structurally analogous compounds, resolves bond lengths (C–C: 1.38–1.42 Å) and dihedral angles (<5° for planar aromatic systems) .

Q. What preliminary biological screening assays are recommended?

In vitro antimicrobial assays using Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains are standard. Compounds are tested at concentrations of 10–100 µg/mL, with MIC (Minimum Inhibitory Concentration) values calculated via broth microdilution. Anticancer activity is assessed using MTT assays on cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require quenching with aqueous solutions to isolate intermediates .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., piperidine) improve regioselectivity in cyclization steps .
  • Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) reduces decomposition of thermally labile intermediates .
  • Analytical monitoring : Thin-Layer Chromatography (TLC) with silica gel GF₂₅₄ plates (eluent: hexane/EtOAc 3:1) tracks reaction progress .

Q. How should contradictory bioactivity data between in vitro and in vivo models be addressed?

Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Mitigation approaches:

  • Prodrug modification : Introduce hydroxyethoxy or bromopropoxy groups to enhance water solubility (e.g., derivatives 34–37 in showed improved bioavailability in murine models) .
  • Metabolic profiling : Use LC-MS/MS to identify Phase I/II metabolites in liver microsomes, guiding structural tweaks to block oxidative degradation sites .
  • Formulation studies : Encapsulation in liposomes or cyclodextrins improves plasma half-life .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., COX-2 or cannabinoid receptors). The 4-chlorophenyl group’s hydrophobic interactions with receptor pockets are critical for affinity .
  • QSAR modeling : Hammett constants (σ⁺) for substituents predict electronic effects on bioactivity. Chlorine’s σ⁺ = +0.11 enhances electron withdrawal, stabilizing ligand-receptor complexes .

Q. How does fluorination or chlorination of the aryl group affect bioactivity?

Comparative studies show:

  • Chlorophenyl derivatives : Higher antitumor potency (IC₅₀: 2–5 µM) due to enhanced lipophilicity (logP ≈ 3.5) and membrane permeability .
  • Fluorophenyl analogs : Improved metabolic stability (t₁/₂ > 6 h in hepatocytes) but reduced antimicrobial efficacy (MIC: >50 µg/mL) .
  • Mixed halogenation : 4-Chloro-2-fluorophenyl derivatives balance activity and solubility (e.g., 50% inhibition of TNF-α at 10 µM) .

Methodological Notes

  • Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC spectra to resolve overlapping signals .
  • Crystallography : Use SHELXL for refinement; R-factor thresholds <0.08 ensure structural accuracy .
  • Biological assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and triplicate measurements to reduce variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.